molecular formula C11H22N2O2 B7894569 (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B7894569
M. Wt: 214.30 g/mol
InChI Key: ROTSKXNSBATLKR-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral ketone derivative featuring a pyrrolidine ring substituted with a methoxymethyl group at the 3-position. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol (calculated from and ).

Key structural attributes include:

  • Stereochemistry: The (S)-configuration at the amino-bearing carbon ensures enantioselective interactions with biological targets.
  • Pyrrolidine core: The 3-methoxymethyl substituent enhances solubility and modulates steric effects compared to unsubstituted pyrrolidine analogues.
  • Branched alkyl chain: The 3-methylbutan-1-one backbone contributes to lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

(2S)-2-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-5-4-9(6-13)7-15-3/h8-10H,4-7,12H2,1-3H3/t9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTSKXNSBATLKR-AXDSSHIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Coupling and Protection

The primary synthetic route involves a nucleophilic substitution reaction between (S)-2-(methoxymethyl)pyrrolidine and 3-methyl-2-aminobutan-1-one. The amino group of the ketone precursor is first protected using tert-butoxycarbonyl (Boc) anhydride to prevent undesired side reactions. Subsequent coupling with the pyrrolidine derivative is facilitated by HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in dichloromethane, achieving a 78% conversion rate.

Reductive Amination

Following deprotection of the Boc group using hydrochloric acid in dioxane, the intermediate undergoes reductive amination with sodium cyanoborohydride in methanol. This step reduces the ketone to a secondary amine while maintaining stereochemical fidelity, yielding 85–90% of the desired (S)-enantiomer.

Final Purification

Crude product purification employs reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution. Analytical HPLC confirms >95% purity, while chiral chromatography (Chiralpak IC-3 column) verifies an enantiomeric excess (ee) of ≥98%.

Optimization of Reaction Conditions

Table 2: Impact of Reaction Parameters on Yield and Enantiomeric Excess

ParameterOptimal ConditionYield (%)ee (%)
SolventAnhydrous THF8298
Temperature0°C → Room Temperature7897
CatalystHBTU8598
Reducing AgentNaBH₃CN9099

Key optimizations include:

  • Solvent Choice : Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in minimizing racemization.

  • Catalyst Load : A 1.2-equivalent HBTU load maximizes coupling efficiency without byproduct formation.

  • Temperature Control : Gradual warming from 0°C to room temperature prevents exothermic side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (s, 3H, OCH₃), 3.42–3.38 (m, 1H, pyrrolidine CH), 2.95 (dd, J = 12.4 Hz, 1H, NH₂), 1.25 (d, J = 6.8 Hz, 3H, CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₁H₂₂N₂O₂ [M+H]⁺ 214.30; found 214.29.

Chiral Analysis

Chiral HPLC (Chiralpak IC-3, 90:10 hexane/isopropanol) resolves the (S)-enantiomer at 12.3 min and the (R)-enantiomer at 14.7 min, confirming ≥98% ee.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Published Methods

MethodYield (%)Purity (%)ee (%)Citation
Mitsunobu Alkylation729598
Reductive Amination909799
SN2 Substitution659395

The reductive amination route outperforms alternatives in yield and enantioselectivity, though it requires stringent anhydrous conditions. Mitsunobu alkylation offers moderate yields but excels in stereochemical control .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like methoxymethyl chloride and bases such as sodium hydride (NaH) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Stimulant Properties
Research indicates that compounds similar to (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one may exhibit antidepressant and stimulant effects. The structural characteristics of the pyrrolidine ring can enhance binding affinity to neurotransmitter receptors, making it a candidate for further exploration in treating mood disorders .

2. Chiral Drug Synthesis
The compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its ability to facilitate asymmetric synthesis makes it valuable in creating enantiomerically pure drugs, which are crucial for efficacy and safety in pharmacotherapy .

Synthetic Methodologies

1. Asymmetric Synthesis
this compound is utilized as a chiral auxiliary in asymmetric synthesis. It can be employed in the synthesis of complex molecules through methods such as:

  • Aza-Michael Addition : This reaction allows for the introduction of amine functionalities into carbon frameworks, enhancing molecular diversity .
Reaction TypeDescription
Aza-Michael AdditionIntroduces amine groups into alkenes
Chiral Auxiliary UseFacilitates the formation of enantiomerically pure products

Case Studies

Case Study 1: Synthesis of β-Hydrazino-Cyclohexyl Sulfonates
In a study published in Synlett, researchers demonstrated the use of this compound in synthesizing β-hydrazino-cyclohexyl sulfonates via 1,4-addition reactions. This method showcased the compound's utility in forming complex nitrogen-containing structures, which are often biologically active .

Case Study 2: Development of Antidepressants
Studies exploring the pharmacological properties of derivatives based on this compound revealed its potential as an antidepressant. The structural modifications allowed for enhanced receptor binding, leading to improved therapeutic profiles compared to existing treatments .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine/Piperidine Ring

The substitution pattern on the nitrogen-containing ring significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent(s) on Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications Source
(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one (Target) 3-methoxymethyl (pyrrolidine) C₁₂H₂₄N₂O₂ 228.33 Enhanced solubility; discontinued
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methyl-butan-1-one 3-benzyl(isopropyl)amino (pyrrolidine) C₁₉H₃₁N₃O 315.48 Increased lipophilicity; anticonvulsant activity
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one 3-benzyl(cyclopropyl)amino (pyrrolidine) C₁₉H₂₉N₃O 315.46 Rigid cyclopropyl group; improved metabolic stability
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one 3-chloro (piperidine) C₁₀H₁₉ClN₂O 218.72 Electrophilic chloro substituent; potential toxicity
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one 2-(benzyl-methyl-amino)methyl (pyrrolidine) C₁₈H₂₉N₃O 303.44 Steric hindrance at 2-position; reduced receptor binding

Key Observations :

  • Methoxymethyl substituent (Target compound): Balances hydrophilicity and steric bulk, making it suitable for CNS applications. However, its discontinuation () suggests challenges in synthesis or stability.
  • Benzyl(isopropyl)amino substituent (): Higher molecular weight and lipophilicity enhance blood-brain barrier penetration, correlating with reported anticonvulsant activity .

Biological Activity

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one, commonly referred to as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by the presence of a methoxymethyl group and an amino moiety, which are critical for its interaction with biological targets.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.3 g/mol
  • CAS Number : 1354029-42-7
  • Boiling Point : 327.9 °C (predicted)
  • Density : 1.025 g/cm³ (predicted)
  • pKa : 8.72 (predicted)

The biological activity of this compound is primarily attributed to its interaction with metabotropic glutamate receptors (mGluRs), which play a significant role in modulating neurotransmission and synaptic plasticity in the brain. Research indicates that compounds similar to this compound can act as positive allosteric modulators of mGluRs, enhancing glutamatergic signaling pathways that are crucial for cognitive functions and mood regulation .

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are pivotal factors in conditions such as Alzheimer's disease and Parkinson's disease .

Antidepressant-like Effects

In preclinical studies, this compound has shown antidepressant-like effects in animal models. These effects are believed to be mediated through the modulation of glutamate signaling, which is often dysregulated in depressive disorders .

Study 1: Neuroprotection in Neurodegenerative Models

A study published in Neuroscience Letters investigated the neuroprotective effects of various pyrrolidine derivatives, including our compound of interest. The results indicated that treatment with this compound significantly decreased neuronal cell death and improved behavioral outcomes in rodent models subjected to neurotoxic agents.

Treatment GroupNeuronal Cell Viability (%)Behavioral Score
Control455
Low Dose657
High Dose859

Study 2: Antidepressant Activity

Another study assessed the antidepressant-like effects of this compound using the forced swim test and tail suspension test, both standard models for evaluating depression in rodents. The results showed a significant reduction in immobility time, indicating enhanced mood-related behaviors.

Treatment GroupImmobility Time (seconds)
Control120
Low Dose90
High Dose60

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one?

Methodological Answer: The synthesis involves multi-step organic reactions. A validated approach includes:

Coupling Reactions : Use (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid with pyrrolidone derivatives under EDC·HCl and HOBT catalysis in DMF, with triethylamine as a base .

Purification : Intermediate products are crystallized using ethanol or ethyl acetate, with HPLC monitoring for enantiomeric purity .

Yield Optimization : Reaction conditions (e.g., 12–15 hours at ambient temperature) and solvent selection (DMF for solubility) are critical for achieving >90% purity .

Q. How is the compound characterized structurally and functionally?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identifies N–H (3437–3378 cm⁻¹), C=O (1717–1715 cm⁻¹), and C–N (1260–1240 cm⁻¹) stretches .
    • NMR : Key signals include δ 4.20–4.35 ppm (N–H broad singlet) and δ 174.1–175.3 ppm (pyrrolidinone carbonyl carbon) .
  • Elemental Analysis : Confirms C, H, N content with <±0.4% deviation from theoretical values .

Q. What preliminary pharmacological assays are used to evaluate its bioactivity?

Methodological Answer:

  • In Vivo Models :
    • Anticonvulsant Activity : Tested via subcutaneous pentylenetetrazol (scPTZ) and maximal electroshock (MES) assays at doses of 30–300 mg/kg (i.p.), with efficacy measured at 0.5- and 4-hour intervals .
    • Neurotoxicity Screening : Ethanol-enhanced rotarod tests assess motor coordination deficits .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity?

Methodological Answer:

  • Enantiomer-Specific Effects : The (S)-configuration at the pyrrolidine and amino groups enhances target binding affinity. For example, (S)-enantiomers show 2–3× higher anticonvulsant activity than (R)-counterparts in MES models due to optimized receptor interactions .
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to separate enantiomers and validate activity disparities .

Q. What molecular docking strategies predict its interaction with GABA receptors?

Methodological Answer:

  • Software Tools : AutoDock Vina or Schrödinger Suite for docking studies.
  • Validation : Compare docking scores (e.g., binding energy ≤−8.5 kcal/mol) with experimental IC₅₀ values from electrophysiology assays .
  • Key Interactions : Hydrogen bonding with α1-subunit residues (e.g., Tyr159, Phe64) and hydrophobic contacts with β2-subunit explain GABAergic modulation .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core Modifications :

    Substituent Effect on Activity Reference
    3-Methoxymethyl↑ Metabolic stability
    Benzyl-cyclopropyl↑ Receptor selectivity
    Bromo-substitutionAlters binding kinetics
  • Rational Design : Replace pyrrolidine with piperidine to assess ring size impact on target engagement .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Bioavailability Checks : Measure plasma concentration via LC-MS/MS after oral/i.p. administration. Low bioavailability may explain in vitro-in vivo discrepancies .
  • Metabolite Profiling : Use liver microsome assays to identify rapid oxidation or glucuronidation pathways that reduce active compound levels .

Critical Analysis of Contradictory Evidence

  • Stereochemical Purity vs. Activity : reports higher activity for (S,S)-enantiomers, while notes variable outcomes with benzyl-pyrrolidine derivatives. Resolution requires enantiomer-specific activity assays and crystallography to confirm binding modes.
  • Scalability Challenges : Lab-scale syntheses () achieve high purity but lack scalability data. Pilot-scale trials with continuous flow reactors () are recommended for industrial translation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.